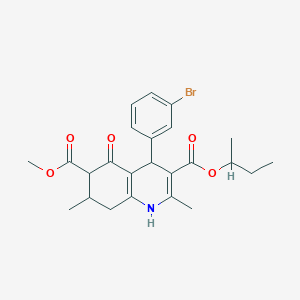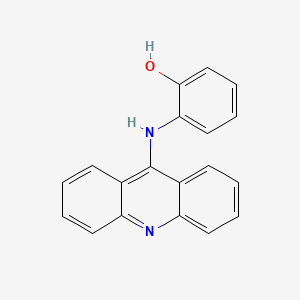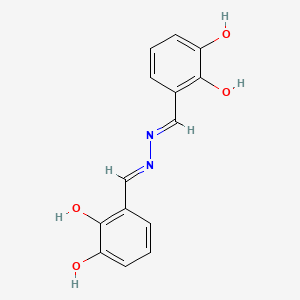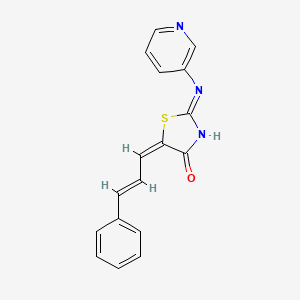![molecular formula C19H30N2O3 B6077963 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has shown significant potential in scientific research. This compound is commonly referred to as GBR 12909 and is a member of the phenyltropane family of compounds. GBR 12909 has been widely studied for its potential applications in the field of neuroscience and has shown promising results in various studies.
Mechanism of Action
GBR 12909 works by blocking the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which can have a number of effects on behavior and cognition. GBR 12909 has been shown to increase locomotor activity in animals and has also been shown to have potential applications in the treatment of addiction.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. GBR 12909 has also been shown to increase heart rate and blood pressure, which can have potential applications in the treatment of cardiovascular disorders.
Advantages and Limitations for Lab Experiments
GBR 12909 has a number of advantages for use in lab experiments. This compound has a high degree of purity and is readily available for purchase from a number of chemical suppliers. GBR 12909 has also been extensively studied, which means that there is a large body of research available on its properties and potential applications.
However, there are also some limitations to the use of GBR 12909 in lab experiments. This compound has been shown to have potential neurotoxic effects, which can limit its use in certain applications. Additionally, GBR 12909 is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are a number of potential future directions for research on GBR 12909. One potential area of research is the development of new drugs based on the structure of GBR 12909. This compound has shown promising results in the treatment of addiction and other neurological disorders, and further research could lead to the development of more effective drugs in these areas.
Another potential area of research is the study of the long-term effects of GBR 12909 on the brain. This compound has been shown to have potential neurotoxic effects, and further research is needed to fully understand the risks associated with its use.
Overall, GBR 12909 is a compound with significant potential for scientific research. While there are limitations to its use, this compound has shown promising results in a number of areas and could lead to the development of new drugs and treatments for a range of neurological disorders.
Synthesis Methods
GBR 12909 can be synthesized using a number of different methods. One common method involves the reaction of 3-(4-chlorophenyl)-2-hydroxypropylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This method has been shown to produce high yields of GBR 12909 with a high degree of purity.
Scientific Research Applications
GBR 12909 has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)12-21-7-6-20(14-17(21)5-8-22)13-16-3-4-18-19(11-16)24-10-9-23-18/h3-4,11,15,17,22H,5-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVFQMZIAHNVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)

![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)

![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
methanone](/img/structure/B6077944.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)